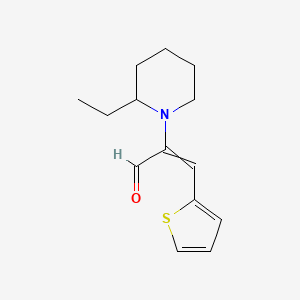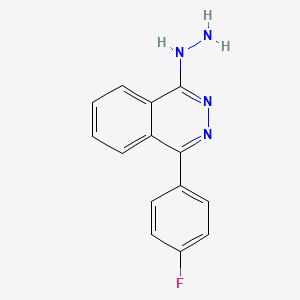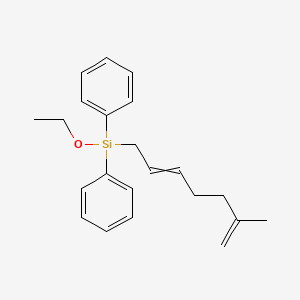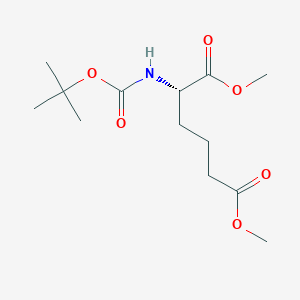
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is an organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, which includes a methoxy group, a methyl group, and a phenylmethyl group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The methoxy, methyl, and phenylmethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the methyl group can be introduced using methyl iodide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, such as Suzuki or Heck coupling, to attach the phenylmethyl group to the thiophene ring.
Industrial Production Methods
Industrial production of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine, alkylation using alkyl halides and a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenones, alkylated thiophenones.
Aplicaciones Científicas De Investigación
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy, methyl, and phenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle without the additional substituents.
2(5H)-Thiophenone: Lacks the methoxy, methyl, and phenylmethyl groups.
4-Methoxy-2(5H)-Thiophenone: Contains only the methoxy group as a substituent.
Uniqueness
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is unique due to the presence of multiple substituents that enhance its chemical reactivity and potential applications. The combination of the methoxy, methyl, and phenylmethyl groups provides a distinct set of chemical properties that differentiate it from simpler thiophenones and other sulfur-containing heterocycles.
Propiedades
Número CAS |
646517-44-4 |
|---|---|
Fórmula molecular |
C13H14O2S |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
5-benzyl-4-methoxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C13H14O2S/c1-13(9-10-6-4-3-5-7-10)11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3 |
Clave InChI |
AVIKPZULNVHLGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC(=O)S1)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)




![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)


![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

